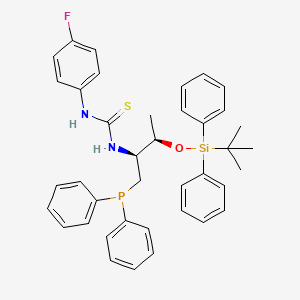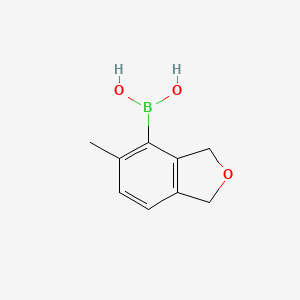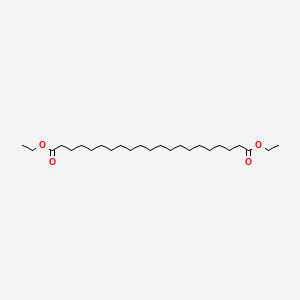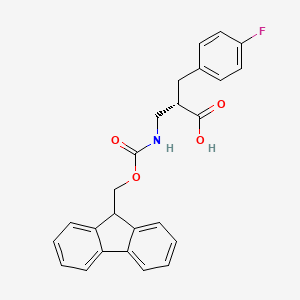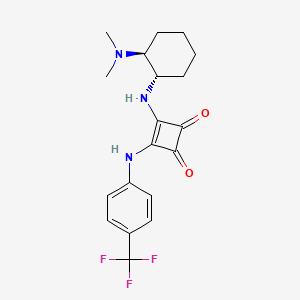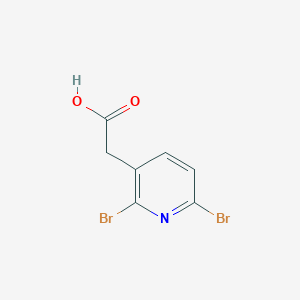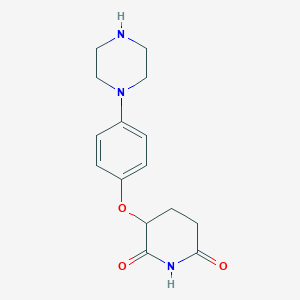
3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione is a compound that belongs to the class of piperidine-2,6-dione derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications in various fields, including medicine and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione typically involves the reaction of piperazine derivatives with phenoxy compounds under controlled conditions. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Another approach includes the use of Ugi reactions, ring opening of aziridines, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or phenoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. As a functionalized cereblon ligand, it can bind to cereblon, a protein involved in the ubiquitin-proteasome system, leading to the degradation of target proteins . This mechanism is particularly relevant in the development of PROTACs, where the compound facilitates the selective degradation of disease-causing proteins.
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: 3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione, used in the treatment of multiple myeloma and other cancers.
Thalidomide: A related compound with immunomodulatory and anti-inflammatory properties.
Pomalidomide: Another derivative with similar therapeutic applications.
Uniqueness
3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione is unique due to its specific structural features and its potential as a functionalized cereblon ligand. This makes it a valuable compound in the development of targeted protein degradation therapies and other therapeutic applications.
Properties
Molecular Formula |
C15H19N3O3 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
3-(4-piperazin-1-ylphenoxy)piperidine-2,6-dione |
InChI |
InChI=1S/C15H19N3O3/c19-14-6-5-13(15(20)17-14)21-12-3-1-11(2-4-12)18-9-7-16-8-10-18/h1-4,13,16H,5-10H2,(H,17,19,20) |
InChI Key |
KDDHGEAGVGFSMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1OC2=CC=C(C=C2)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


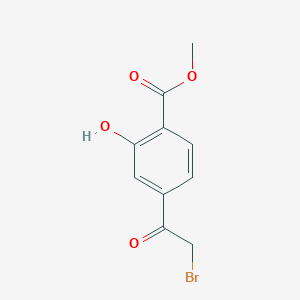
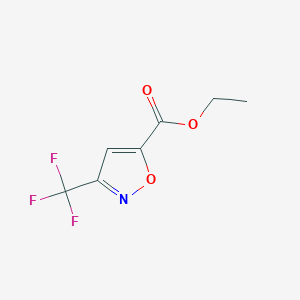
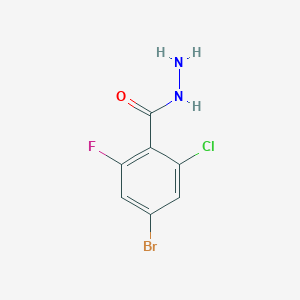
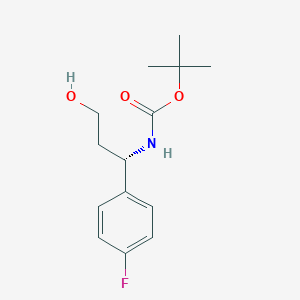
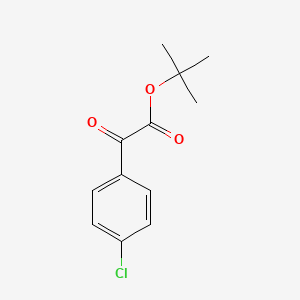
![6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B12952359.png)

![5H-pyrido[3,4-b][1,4]benzoxazin-4-amine](/img/structure/B12952374.png)
